molecular formula C10H15F3N2O3 B2821928 tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate CAS No. 1002355-90-9

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate

Cat. No.: B2821928
CAS No.: 1002355-90-9
M. Wt: 268.236
InChI Key: DHMAZLCUBRMXDX-UHFFFAOYSA-N
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Description

Historical Development and Academic Significance

The synthesis of this compound emerged from efforts to optimize protective group strategies for azetidine-based intermediates. Azetidines, four-membered nitrogen-containing rings, gained prominence in the late 20th century due to their conformational rigidity and bioisosteric potential in drug design. Early synthetic routes to azetidine derivatives relied on cyclization reactions, such as the intramolecular aminolysis of epoxides catalyzed by Lewis acids like La(OTf)~3~, which enabled regioselective ring formation. However, these methods often struggled with functional group compatibility, particularly for acid-sensitive substrates.

The incorporation of the Boc group marked a turning point, as its acid-labile nature allowed selective deprotection in multi-step syntheses. For instance, tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) became a key intermediate in the synthesis of azetidine ketones, which were further functionalized via Horner-Wadsworth-Emmons reactions to introduce cyanomethylene groups. The trifluoroacetamido group, introduced later, addressed limitations in stability under basic conditions, enabling orthogonal protection schemes. Modern methods, such as microchannel reactor systems with TEMPO-H~2~O~2~ or cobalt-based catalysts, have improved the efficiency of oxidizing azetidine alcohols to ketones, streamlining access to advanced intermediates like this compound.

Table 1. Evolution of Azetidine Intermediate Synthesis

Method Key Features Yield (%) Citation
La(OTf)~3~-catalyzed cyclization Regioselective epoxide aminolysis; tolerates acid-sensitive groups 85–92
TEMPO-H~2~O~2~ oxidation Microchannel reactor; reduced by-product formation 92.1
Cobalt-catalyzed oxidation O~2~ as oxidant; compatible with N-hydroxyphthalimide 87

Structural Relevance in Azetidine Chemistry

The azetidine ring in this compound exhibits significant ring strain, with bond angles deviating from the ideal tetrahedral geometry. This strain enhances reactivity, making the compound a valuable substrate for ring-opening reactions or functionalization at the 3-position. The Boc group at the 1-position stabilizes the ring against nucleophilic attack, while the trifluoroacetamido group at the 3-position introduces strong electron-withdrawing effects, polarizing adjacent bonds and facilitating further modifications.

NMR studies of related intermediates, such as tert-butyl 3-oxoazetidine-1-carboxylate (V-5), reveal distinct proton environments: the Boc group’s tert-butyl protons resonate as a singlet at δ 1.45 ppm, while the azetidine ring protons appear as multiplets between δ 4.08–4.55 ppm. These spectral features underscore the compound’s conformational rigidity, which is critical for its predictability in synthetic applications.

Role in Contemporary Medicinal Chemistry Research

In medicinal chemistry, this compound serves as a scaffold for developing protease inhibitors and kinase modulators. The Boc group protects the azetidine nitrogen during coupling reactions, while the trifluoroacetamido group can be selectively reduced to an amine for subsequent derivatization. For example, in the synthesis of imidazo[1,2-a]pyridine derivatives—a class of compounds with anticancer activity—the azetidine ring’s rigidity aligns substituents in optimal geometries for target binding.

The trifluoroacetamido group also enhances metabolic stability by resisting enzymatic hydrolysis, a common issue with acetamide-protected amines. This property is particularly valuable in optimizing pharmacokinetic profiles, as demonstrated in preclinical studies of azetidine-containing antiviral agents.

Significance of Trifluoroacetamido and Boc Protecting Groups

The Boc and trifluoroacetamido groups in this compound exemplify complementary protective strategies. The Boc group, introduced via carbamate formation with di-tert-butyl dicarbonate, is stable under basic conditions but cleaved by trifluoroacetic acid (TFA). In contrast, the trifluoroacetamido group, installed via acylation with trifluoroacetic anhydride, resists acidic conditions but is removable under basic hydrolysis or hydrogenolysis.

Table 2. Comparative Properties of Protective Groups

Group Stability Profile Deprotection Method Role in Synthesis
Boc Acid-labile; base-stable TFA or HCl in dioxane Protects amines during SPPS
Trifluoroacetamido Base-stable; acid-stable (weak) NH~3~/MeOH or H~2~/Pd-C Enhances metabolic stability

This orthogonal protection enables sequential functionalization of the azetidine ring. For instance, after Boc deprotection, the free amine can undergo reductive amination or acylation, while the trifluoroacetamido group remains intact. Such versatility is critical in constructing complex molecules, such as macrocyclic peptides or polyheterocycles, where regiospecific modifications are required.

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMAZLCUBRMXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The trifluoroacetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its azetidine ring structure allows for various functional group modifications, making it an essential intermediate in the development of pharmaceuticals and other chemical entities.

Synthetic Routes
The synthesis typically involves reacting azetidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate, often using triethylamine as a base to neutralize the generated acid. This method has been optimized for laboratory conditions and can be adapted for larger-scale industrial applications.

Biological Research

Enzyme Interactions and Protein Modifications
In biological studies, tert-butyl 3-(trifluoroacetamido)azetidine-1-carboxylate is utilized to investigate enzyme interactions and protein modifications due to its reactive functional groups. It can facilitate the study of enzyme kinetics and mechanisms, providing insights into biological processes at the molecular level.

Medicinal Chemistry

Potential Drug Candidate
The compound has shown promise as a precursor in the synthesis of pharmaceutical agents targeting various diseases, including cancer and autoimmune disorders. Its ability to inhibit Bruton's tyrosine kinase (Btk) has been highlighted in research focused on treating B-cell malignancies .

Case Study: Btk Inhibition
Research indicates that compounds similar to this compound can effectively inhibit Btk, which plays a crucial role in the signaling pathways of B-cell activation. This inhibition may lead to therapeutic strategies for conditions like chronic lymphocytic leukemia and non-Hodgkin's lymphoma .

Industrial Applications

Production of Specialty Chemicals
In the chemical industry, this compound is employed in producing specialty chemicals and advanced materials. Its unique properties allow it to be used in developing new materials with specific functionalities, enhancing product performance across various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate involves its reactive functional groups. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring provides a strained, reactive site for chemical reactions. These properties make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate
  • CAS Number : 1002355-90-9
  • Molecular Formula : C₁₁H₁₇F₃N₂O₃
  • Molecular Weight : 282.26 g/mol
  • MDL Number : MFCD12031239
  • Purity : 95% (as per commercial availability) .

Structural Features :
This compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with two key substituents:

A tert-butoxycarbonyl (Boc) group at position 1, which serves as a protective group for amines.

Structural Analogues and Functional Group Variations

The following table compares this compound with structurally related azetidine and piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound 1002355-90-9 C₁₁H₁₇F₃N₂O₃ 282.26 Trifluoroacetamido High lipophilicity (due to CF₃); potential protease inhibition
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate 398489-42-4 C₉H₁₄F₃NO₃ 241.21 Hydroxy, CF₃ Intermediate for fluorinated pharmaceuticals; enhanced solubility
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 Amino, hydroxymethyl Dual functionality for peptide coupling; lower molecular weight
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 152537-03-6 C₁₀H₁₉NO₃ 201.26 Hydroxyethyl Flexible linker for drug conjugates; predicted boiling point: ~287°C
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate 153198-06-2 C₁₂H₁₉F₃N₂O₃ 296.29 Trifluoroacetamido (piperidine) Broader ring size (6-membered); increased steric bulk
Key Observations:
  • Solubility : Hydroxy-containing analogs (e.g., 3-hydroxyethyl or hydroxymethyl derivatives) exhibit better aqueous solubility due to hydrogen bonding .
  • Ring Size : Piperidine analogs (6-membered ring) offer greater conformational flexibility but may reduce target specificity compared to azetidines .
Comparison with Other Syntheses:
  • tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (58): Synthesized via iodonium salt-mediated coupling (35% yield), highlighting challenges in sterically hindered reactions .
  • Failed Reaction for 4-Iodoaniline : Demonstrates sensitivity of azetidine derivatives to reaction conditions (e.g., base choice, solvent) .

Physicochemical and Bioactivity Data (Inferred)

Property This compound tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate tert-Butyl 4-(trifluoroacetamido)piperidine-1-carboxylate
Log Po/w (Predicted) ~2.1 (high due to CF₃) ~0.8 (moderate) ~2.3 (similar to target)
Hydrogen Bond Acceptors 5 3 5
TPSA (Ų) 64.6 49.3 64.6
Synthetic Accessibility Moderate (requires protective groups) High (stable under standard conditions) Moderate
Notes:
  • TPSA (Topological Polar Surface Area) : The target compound’s TPSA (64.6 Ų) aligns with piperidine analogs, suggesting similar permeability .
  • Synthetic Challenges : Trifluoroacetamido derivatives may require inert conditions (e.g., N₂ atmosphere) to prevent decomposition .

Biological Activity

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate (CAS No. 1002355-90-9) is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications, including case studies and research findings.

  • Molecular Formula : C10H15F3N2O3
  • Molecular Weight : 256.24 g/mol
  • Structure : The compound features a tert-butyl group, a trifluoroacetamido moiety, and an azetidine ring, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors such as azetidine-1-carboxylic acid derivatives.
  • Acylation : Reaction with trifluoroacetic anhydride or trifluoroacetic acid to introduce the trifluoroacetamido group.
  • Purification : Common techniques include recrystallization and chromatography to isolate the desired product in high purity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .
  • Cytotoxicity Studies
    • In vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxic potential .
  • Mechanistic Insights
    • Molecular docking studies have suggested that the compound binds effectively to target enzymes, potentially inhibiting their activity through competitive inhibition. This was supported by binding affinity values calculated using AutoDock Vina, indicating strong interactions with active site residues .

Data Summary

PropertyValue
Molecular FormulaC10H15F3N2O3
Molecular Weight256.24 g/mol
Antibacterial MIC32 µg/mL
Cytotoxic IC5015 µM
Binding Affinity-7.5 kcal/mol

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A common approach includes:

  • Step 1 : Protection of the azetidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Introduction of the trifluoroacetamido group via coupling reactions. For example, reacting with trifluoroacetic anhydride in the presence of a catalyst like DMAP (dimethylaminopyridine) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key considerations include solvent choice (e.g., anhydrous DCM) and temperature control (0–25°C) to minimize side reactions.

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify backbone structure and substituent positions (e.g., trifluoroacetamido group at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 296.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from the trifluoroacetamido group .
  • Disposal : Follow institutional guidelines for halogenated waste, as the trifluoromethyl group may persist in the environment .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence biological activity in target interactions?

The trifluoroacetamido moiety enhances:

  • Lipophilicity : Improves membrane permeability, as measured by logP values (~2.3) compared to non-fluorinated analogs .
  • Electron-Withdrawing Effects : Stabilizes interactions with enzyme active sites (e.g., via dipole-dipole interactions with serine hydrolases) .
  • Metabolic Stability : Reduces oxidative degradation in liver microsome assays (e.g., t1/2_{1/2} > 60 min in human microsomes) . Validation methods include surface plasmon resonance (SPR) for binding affinity studies and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?

Discrepancies may arise from:

  • Impurities : Trace solvents (e.g., residual DCM) can distort NMR peaks. Re-purify via preparative HPLC and re-analyze .
  • Isotopic Patterns : Fluorine (19^{19}F) splitting in MS can complicate interpretation. Use high-resolution instruments (e.g., Orbitrap MS) to distinguish isotopic clusters .
  • Tautomerism : The trifluoroacetamido group may exhibit rotational isomers. Perform variable-temperature NMR to identify dynamic processes .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Reagent Optimization : Replace volatile bases (e.g., triethylamine) with polymer-supported bases for easier removal .
  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic steps (e.g., acylation) .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time . Yields >80% are achievable with these methods, compared to ~60% in batch processes .

Q. How does the compound’s stereochemistry affect its reactivity in ring-opening reactions?

The azetidine ring’s strained conformation (bond angle ~90°) increases susceptibility to nucleophilic attack.

  • Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the C3 position due to trifluoroacetamido electron withdrawal .
  • Steric Effects : The tert-butyl group at N1 directs reactivity to the less hindered C3 site, as shown in DFT calculations . Experimental validation via X-ray crystallography or NOESY NMR can confirm spatial arrangements .

Methodological Notes

  • Key Citations : Synthesis (), bioactivity (), safety (), and analytical methods () are prioritized.
  • Contradictions Addressed : Variability in synthetic yields (60–80%) is resolved via advanced optimization techniques .

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